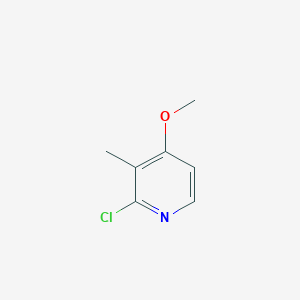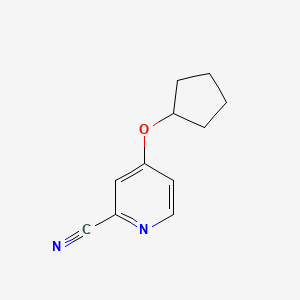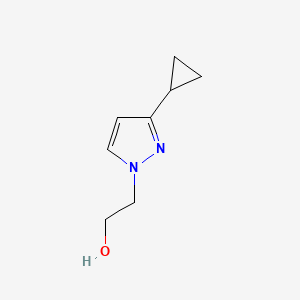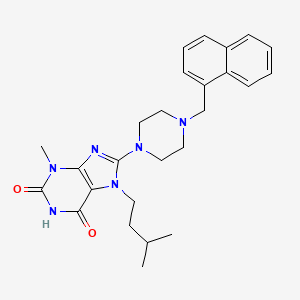
2-Chloro-4-methoxy-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methoxy-3-methylpyridine is a pyridine derivative . It has a molecular weight of 157.6 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere . It is used in the preparation of anti-ulcerative agents and other pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-methoxy-3-methylpyridine is represented by the linear formula C7H8ClNO . The InChI code for this compound is 1S/C7H8ClNO/c1-5-6(10-2)3-4-9-7(5)8/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
2-Chloro-4-methoxy-3-methylpyridine is a solid substance . It has a molecular weight of 157.6 . The InChI code for this compound is 1S/C7H8ClNO/c1-5-6(10-2)3-4-9-7(5)8/h3-4H,1-2H3 .Aplicaciones Científicas De Investigación
Precursor for Pyridyne Formation
2-Chloro-4-methoxypyridine has been identified as an efficient precursor for 4-methoxy-2,3-pyridyne. This compound is used in the formation of pyridynes by trapping with various furans, indicating its utility in creating reactive intermediates for synthetic applications (Walters & Shay, 1995).
Synthesis and Structural Analysis
The synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile and its structural analysis through X-ray, IR, NMR, and electronic spectroscopy demonstrate the chemical versatility of 2-chloro-4-methoxypyridine derivatives. These compounds exhibit unique optical properties, as evidenced by their absorption and fluorescence characteristics (Jukić et al., 2010).
Lithiation Studies
Research on the lithiation pathway of 2-chloro and 2-methoxypyridine with lithium dialkylamides provides insight into the chemical behavior of these compounds. This study helps in understanding the reactivity and stability of lithiated pyridines, which are significant in various synthetic routes (Gros, Choppin, & Fort, 2003).
Investigation of Gas-Phase Reactions
The examination of gas-phase reactions of 2-methoxypyridine with dimethylchlorinium ion reveals the mechanisms of reactions in the gas phase. This research is vital for understanding the molecular behavior of pyridine derivatives in non-conventional environments, like mass spectrometry settings (O’Hair et al., 1995).
Synthesis of 4-Pyridylpropionates
2-Chloro-4-methoxypyridine derivatives are also used in the synthesis of potent histamine H2-receptor antagonists. This application demonstrates the importance of these compounds in pharmaceutical chemistry (Adger et al., 1988).
Coordination Chemistry Studies
2-Chloro-4-methoxypyridine derivatives, like 2-pyridone and its analogs, are extensively studied in coordination chemistry. Their role as bridging ligands in forming metal complexes is pivotal in understanding complex molecular structures and metal-metal bonding (Rawson & Winpenny, 1995).
Safety And Hazards
The compound is classified under GHS07 for safety. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
Propiedades
IUPAC Name |
2-chloro-4-methoxy-3-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-6(10-2)3-4-9-7(5)8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJHPMLTPDXMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methoxy-3-methylpyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2887584.png)

![4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2887586.png)
![11-Acetyl-6-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2887587.png)


![2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2887594.png)

![2-(4-ethoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2887598.png)



